3-Iodo-5-nitropyridine

Nucleophilic Aromatic Substitution SN2 Reaction Reaction Kinetics

3-Iodo-5-nitropyridine is a di-substituted pyridine building block featuring both an iodine atom at the 3-position and a strong electron-withdrawing nitro group at the 5-position. This specific substitution pattern renders the molecule highly electrophilic and establishes it as a privileged intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) , as well as for directed ortho-metalation and 'halogen dance' chemistry.

Molecular Formula C5H3IN2O2
Molecular Weight 249.99 g/mol
CAS No. 25391-55-3
Cat. No. B12087382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-nitropyridine
CAS25391-55-3
Molecular FormulaC5H3IN2O2
Molecular Weight249.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1I)[N+](=O)[O-]
InChIInChI=1S/C5H3IN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
InChIKeyHDZLPAJJGVYASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-nitropyridine (CAS 25391-55-3) for Selective Cross-Coupling and Heterocyclic Synthesis: A Technical Primer


3-Iodo-5-nitropyridine is a di-substituted pyridine building block featuring both an iodine atom at the 3-position and a strong electron-withdrawing nitro group at the 5-position [1]. This specific substitution pattern renders the molecule highly electrophilic and establishes it as a privileged intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [2], as well as for directed ortho-metalation and 'halogen dance' chemistry [3]. Its physicochemical properties, including a melting point of 203–207 °C, have been rigorously updated by recent X-ray crystallography and spectroscopic studies [4].

Why 3-Iodo-5-nitropyridine (25391-55-3) Cannot Be Interchanged with Other Halogenated Nitropyridines


In medicinal chemistry and agrochemical development, the choice of a halogenated nitropyridine is not trivial. The specific pairing of an iodine at the 3-position with a nitro group at the 5-position creates a unique reactivity profile that is fundamentally different from its chloro, bromo, or regioisomeric analogs [1]. While a chlorine or bromine substituent may provide sufficient reactivity for some transformations, the superior leaving-group ability of iodine [2] is essential for achieving high conversion and selectivity in challenging cross-coupling reactions, particularly with sterically hindered or electron-rich coupling partners [3]. Furthermore, the ortho/para-directing influence of the nitro group in conjunction with the heavy atom effect of iodine enables specific metalation pathways (e.g., halogen dance) that are inaccessible to lighter halogen congeners [4], making simple substitution of this building block a potential source of synthetic failure.

Quantifiable Differentiation of 3-Iodo-5-nitropyridine (25391-55-3) Against Key Comparators


Enhanced Leaving Group Ability: Iodo vs. Bromo and Chloro Substituents

In nucleophilic substitution reactions, the iodo substituent in 3-iodo-5-nitropyridine is a significantly better leaving group compared to the corresponding bromo or chloro analogs [1]. This is due to iodine's lower electronegativity and larger atomic radius, which weakens the carbon-halogen bond and lowers the activation energy for bond cleavage [1].

Nucleophilic Aromatic Substitution SN2 Reaction Reaction Kinetics Cross-Coupling

Spectroscopic Fingerprint: Distinct 1H NMR Chemical Shifts vs. Chloro/Bromo Analogs

A comparative NMR study of 2-substituted-3-nitropyridines revealed that the nature of the halogen substituent causes substantial and quantifiable differences in proton chemical shifts [1]. This allows for unambiguous identification and quality control of 3-iodo-5-nitropyridine versus its chloro or bromo counterparts.

NMR Spectroscopy Analytical Chemistry Structure Confirmation

Validated Solid-State Properties: Updated Melting Point and Crystal Structure

A 2024 publication provided the first X-ray crystallographic characterization of 3-iodo-5-nitropyridine, along with updated and validated 1H NMR, 13C NMR, and IR spectroscopic data, and a precise melting point [1]. This provides a modern, reliable benchmark for procurement and quality assurance that may be absent for less common or older analogs.

X-ray Crystallography Physicochemical Characterization Quality Control

Regioselective Functionalization via Halogen Dance vs. Direct Substitution Analogs

The iodine atom in 3-iodo-5-nitropyridine can undergo a 'halogen dance' reaction under lithiation conditions, a unique reactivity pathway that allows for the migration of the halogen to an adjacent position on the pyridine ring [1]. This contrasts with lighter halogens or different substitution patterns that may undergo direct deprotonation or substitution without migration.

Halogen Dance Directed ortho-Metalation Organolithium Chemistry

Validated Precursor for Agrochemical Active Ingredients

The compound is explicitly claimed as a key intermediate in the synthesis of novel pyridine-based pesticides [1]. This establishes a direct link to a defined industrial application, differentiating it from many generic halogenated pyridines that lack such specific, patented utility.

Agrochemical Pesticide Patent Synthetic Intermediate

Enhanced Reactivity in Pd-Catalyzed Cross-Coupling vs. Other Halogens

A study on the reactivity of halopyridines in Suzuki-Miyaura cross-coupling reactions demonstrated that iodopyridines, including derivatives like 3-iodo-5-nitropyridine, undergo coupling with boronic acids to afford aryl-substituted pyridines in good to excellent yields [1]. This reactivity is superior to that of the corresponding bromo- or chloropyridines, which often require harsher conditions or give lower yields due to their poorer leaving-group ability [1].

Suzuki-Miyaura Coupling Palladium Catalysis Cross-Coupling Reaction Yield

High-Impact Scenarios for Procuring 3-Iodo-5-nitropyridine (25391-55-3)


Medicinal Chemistry: Rapid SAR Exploration via High-Yielding Suzuki-Miyaura Coupling

When building a library of 5-aryl-3-nitropyridine analogs, the superior reactivity of the 3-iodo substituent ensures high conversion and broad functional group tolerance in Suzuki-Miyaura couplings, as demonstrated in class-level studies [1]. This allows for faster and more reliable exploration of structure-activity relationships (SAR) compared to using the less reactive 3-bromo or 3-chloro analogs.

Process Chemistry: Accessing Unique Regioisomers via Halogen Dance

For the synthesis of complex, polysubstituted pyridine targets where direct functionalization of the desired position is not possible, the 'halogen dance' reactivity of 3-iodo-5-nitropyridine offers a unique strategic advantage [1]. This enables the migration of the iodine atom to an adjacent ring position, unlocking access to regioisomeric products that would be difficult or impossible to synthesize from other halogenated starting materials [1].

Agrochemical R&D: Directing Synthesis Toward Patented Pesticidal Structures

For groups focused on developing novel pesticides, 3-iodo-5-nitropyridine is a direct gateway to a protected chemical space, as it is a specified intermediate in the synthesis of pyridine-based agrochemicals [1]. Procuring this specific building block aligns the synthesis with a known, patent-protected pathway, potentially accelerating development and strengthening intellectual property positions.

Analytical & Quality Control: Leveraging Validated Spectroscopic Data

In GLP/GMP analytical laboratories, the recently updated and comprehensive spectroscopic data (1H NMR, 13C NMR, IR, X-ray structure) for 3-iodo-5-nitropyridine [1] provides an unambiguous and modern reference for identity and purity testing. This simplifies method development and validation compared to working with less well-characterized halogenated pyridine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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